

# Chlorimide as a Potential Source of Electrophilic Chlorine: A Technical Guide

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## Compound of Interest

Compound Name: *Chlorimide*

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## Introduction

**Chlorimides**, particularly N-chloroimides, have emerged as versatile and effective reagents in modern organic synthesis, serving as a valuable source of electrophilic chlorine. Their controlled reactivity and safer handling characteristics compared to gaseous chlorine make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **chlorimides**, focusing on their application as electrophilic chlorinating agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The utility of N-chloroimides, such as N-chlorosuccinimide (NCS) and N-chlorophthalimide, stems from the polarized N-Cl bond, which allows for the facile transfer of a chloronium ion ( $\text{Cl}^+$ ) to a variety of nucleophilic substrates.<sup>[1]</sup> This property is central to their application in electrophilic aromatic substitution,  $\alpha$ -chlorination of carbonyl compounds, and chlorination of alkenes and alkynes.<sup>[3][4]</sup> The reactivity of these reagents can be fine-tuned by the choice of the imide backbone and the reaction conditions, offering a high degree of selectivity.

## Data Presentation: A Comparative Analysis of Chlorination Reactions

The efficacy of **chlorimides** as electrophilic chlorinating agents is demonstrated across a range of substrates. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields.

**Table 1: Electrophilic Aromatic Chlorination**

Substrate	Chlorinating Agent	Catalyst /Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference(s)
Aniline	NCS	Acetonitrile	Reflux	-	2,4,6-Trichloroaniline	88	[5]
Acetanilide	Chloramine-T	80% Acetic Acid	60	-	Chloroacetanilides	-	[6]
Phenol	NCS	Aqueous HCl	Room Temp	1.5 - 3.0	Chlorinated Phenols	75-96	[7]
p-Nitrophenol	N-Chloronicotinamide	Aqueous Acetic Acid	50-65	-	Chlorinated p-Nitrophenols	-	[7]
Anisole	NCS	Acetonitrile	Reflux	-	4-Chloroanisole	-	[3]
2-Substituted Anilines	Thionyl Chloride	-	-78	4	2-Chloroanilines	up to 65	[3]

**Table 2:  $\alpha$ -Chlorination of Ketones and Esters**

Substrate	Chlorinating Agent	Catalyst/Base	Solvent	Temperature (°C)	Time	Product	Yield (%)	Enantiomeric Excess (ee) (%)	Reference(s)
Cyclohexane	NCS	-	-	-	-	2-Chlorocyclohexane	-	-	[8]
Cyclic $\beta$ -Ketoster	NCS	N,N'-Dioxide	-	-	-	$\alpha$ -Chloro- $\beta$ -ketoster	Excellent	90-98	[9][10]
Methyl Indano Carboxylate	NCS	Cinchona Alkaloid / KF	Toluene	-50	30 min	$\alpha$ -Chloro Methyl Indano Carboxylate	Excellent	up to 93	[4]

**Table 3: Chlorination of Alkenes**

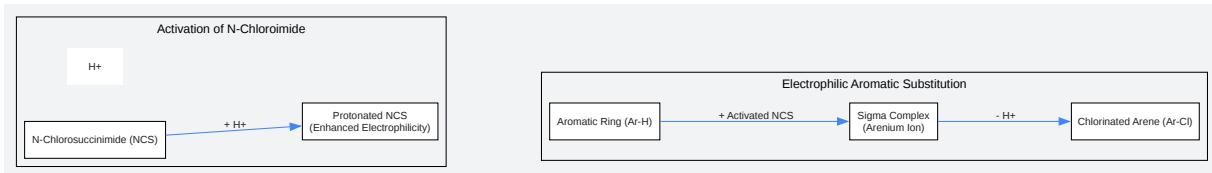
Substrate	Chlorinating Agent	Conditions	Product	Yield (%)	Reference(s)
Cyclohexane	NCS	AIBN, 60°C	Monochlorocyclohexane	71.1	[11]
(+)-Sclareolide	N-Chloroamide	Visible light	Chlorinated (+)-Sclareolide	-	[11]

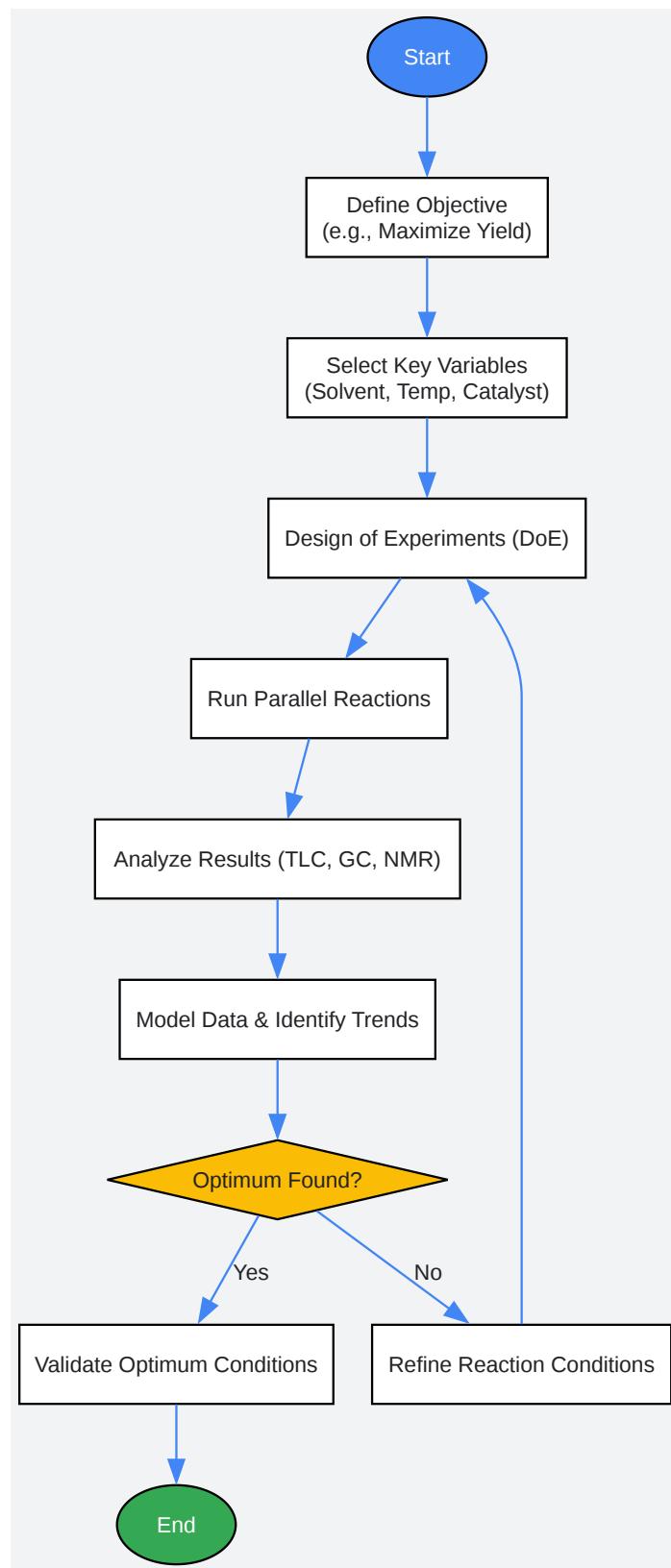
# Mechanistic Insights: The Pathway of Electrophilic Chlorination

The generally accepted mechanism for electrophilic aromatic substitution by N-chloroimides involves the generation of an electrophilic chlorine species that is attacked by the electron-rich aromatic ring. This process can be uncatalyzed for highly activated arenes or require acid catalysis for less reactive substrates.

## Acid-Catalyzed Electrophilic Aromatic Chlorination

In the presence of a Brønsted or Lewis acid, the N-chloroimide is activated, increasing the electrophilicity of the chlorine atom. The aromatic  $\pi$ -system then attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of the sigma complex by a weak base restores aromaticity and yields the chlorinated product.[\[12\]](#)



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